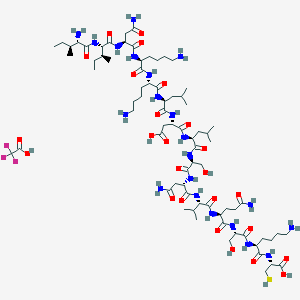

Tau Peptide (277-291) Trifluoroacetate

Description

Contextual Significance of Tau Protein in Tauopathies

Under normal physiological conditions, Tau is a microtubule-associated protein (MAP) predominantly found in the axons of neurons. nih.govmdpi.com Its primary function is to bind to and stabilize microtubules, which are essential components of the neuronal cytoskeleton. nih.govnih.govberkeley.edu This stabilization is crucial for maintaining the structural integrity of axons and facilitating vital cellular processes, including the axonal transport of organelles, proteins, and other essential molecules. mdpi.com The interaction of Tau with microtubules is a dynamic process, regulated largely by post-translational modifications, most notably phosphorylation. nih.gov This regulation allows the neuron to balance microtubule stability with the plasticity required for normal function. pharmaceutical-networking.com

In tauopathies, the Tau protein undergoes significant changes, most prominently abnormal hyperphosphorylation. wikipedia.orgnih.gov This excessive phosphorylation reduces Tau's affinity for microtubules, causing it to detach. nih.gov Once detached, these soluble Tau molecules are prone to misfolding and self-aggregating into insoluble structures known as paired helical filaments (PHFs). mdpi.com Over time, these PHFs accumulate to form larger intracellular aggregates called neurofibrillary tangles (NFTs), a defining pathological hallmark of Alzheimer's disease and other tauopathies. amegroups.orgnih.gov The aggregation process is considered a toxic gain-of-function, leading to microtubule instability, disruption of axonal transport, and ultimately, neuronal death. nih.govmdpi.com

Research has shown that the entire full-length Tau protein is not always necessary to initiate aggregation. Specific fragments of the Tau protein, often generated through proteolytic cleavage in the diseased brain, can be highly prone to aggregation themselves. mdpi.comnih.gov These fragments, particularly those derived from the microtubule-binding region (MTBR), can act as "seeds," accelerating the aggregation of both other fragments and full-length Tau in a prion-like manner. nih.govnih.gov Studying these specific amyloidogenic fragments provides critical insights into the earliest stages of filament formation and the core sequences that drive the entire pathological cascade. mdpi.comgoogle.com

Identification and Importance of the Tau (277-291) Region

The peptide fragment encompassing amino acids 277-291 of the Tau protein is of particular scientific interest because it contains a sequence known to be a potent driver of aggregation. This specific segment is located within the second of four microtubule-binding repeats (R2) in the longest Tau isoform.

The Tau (277-291) fragment contains the highly amyloidogenic hexapeptide sequence 275VQIINK280, also known as PHF6*. rsc.orgnih.gov This motif, along with a similar sequence in the third repeat (R3) called PHF6 (306VQIVYK311), is considered a critical nucleating site for Tau fibrillization. nih.govacs.orgmedchemexpress.com These short sequences have a high propensity to adopt a β-sheet conformation, which is the fundamental structure of the amyloid fibrils found in NFTs. pharmaceutical-networking.comnih.gov In a healthy Tau protein, these aggregation-prone regions are thought to be shielded, possibly by a "paperclip-like" fold where the N- and C-termini of the protein interact with the MTBR, preventing self-assembly. nih.govnih.gov

The region containing the PHF6* motif is not only capable of forming fibrils on its own but is also necessary for the aggregation of the full-length protein. nih.gov Studies using synthetic peptides like Tau (277-291) have demonstrated that this segment can readily self-assemble into β-sheet-rich filaments in vitro. plos.org This capacity for self-aggregation highlights its role as a primary driver of tauopathy. researchgate.net By studying this specific fragment, researchers can dissect the initial molecular interactions and conformational changes that lead to the formation of pathological Tau aggregates, providing a focused model for a process that is central to the progression of numerous neurodegenerative diseases. acs.orgcam.ac.uk

Data Tables

Table 1: Characteristics of Tau Peptide (277-291)

| Property | Description |

|---|---|

| Sequence | IGS(p)TENLKHQPGGGK (Represents the core sequence within this region) |

| Full Name | Tau Peptide (277-291) Trifluoroacetate (B77799) |

| Location in Tau | Resides within the second microtubule-binding repeat (R2) of the Tau protein. |

| Key Motif | Contains the critical amyloidogenic hexapeptide VQIINK (PHF6*). rsc.orgnih.gov |

| Research Role | Used as a model to study the mechanisms of Tau protein aggregation and fibril formation in tauopathies. acs.orgplos.org |

| Form | Typically supplied as a trifluoroacetate salt, a byproduct of solid-phase peptide synthesis. |

Table 2: Chemical Compounds Mentioned

| Compound Name | Abbreviation / Synonym | Role/Context |

|---|---|---|

| Tau Peptide (277-291) Trifluoroacetate | - | The primary subject of this article; a research peptide. |

| Tau Protein | MAPT | The full-length protein from which the peptide is derived; central to tauopathies. pharmaceutical-networking.com |

| VQIINK | PHF6* | A hexapeptide motif within Tau (277-291) critical for aggregation. nih.gov |

| VQIVYK | PHF6 | A hexapeptide motif in the R3 region of Tau, also critical for aggregation. medchemexpress.com |

Overview of this compound as a Research Tool

This compound is primarily utilized as a research tool in the field of neurobiology. medchemexpress.commedchemexpress.com Its availability as a purified, synthetic molecule allows for controlled in vitro studies, providing insights into the specific functions and pathological transformations of this particular segment of the tau protein.

One of the key applications of this peptide is in peptide screening . medchemexpress.com This technique allows researchers to investigate protein-protein interactions, map binding sites, and identify epitopes for antibody development. medchemexpress.com By using this specific fragment, scientists can explore how this region of the tau protein interacts with other molecules, including enzymes, chaperones, and other tau monomers.

Although detailed published research focusing exclusively on the 277-291 fragment is limited, its sequence, IINKKLDLSNVQSKC, is part of the microtubule-binding repeat domain of the tau protein. pharmaceutical-networking.com This region is critical for the normal function of tau in microtubule stabilization. pharmaceutical-networking.com Therefore, studying this fragment can help elucidate how alterations in this domain might contribute to the detachment of tau from microtubules and its subsequent aggregation.

Furthermore, synthetic tau peptides are instrumental in studying the process of tau aggregation itself. While other fragments, such as PHF6 (VQIVYK), are more commonly associated with initiating aggregation, examining various fragments helps to piece together the complex puzzle of how full-length tau misfolds and assembles into the fibrils that form neurofibrillary tangles.

In the broader context of neurodegenerative disease research, the study of specific tau peptides contributes to:

Understanding Disease Mechanisms: Pinpointing which parts of the tau protein are crucial for its normal function and which are involved in pathological processes.

Biomarker Development: Identifying specific tau fragments that could serve as biomarkers for the diagnosis and progression of tauopathies.

Therapeutic Target Identification: Highlighting regions of the tau protein that could be targeted by drugs to prevent or reverse its toxic aggregation.

While extensive research has been conducted on the tau protein as a whole, the specific contributions of the 277-291 fragment remain an area for further investigation. The availability of this compound provides the necessary tool for scientists to conduct these detailed studies, ultimately enhancing our understanding of the molecular underpinnings of devastating neurodegenerative diseases.

Properties

IUPAC Name |

(3S)-3-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C73H131N21O23S.C2HF3O2/c1-11-38(9)56(80)70(113)94-58(39(10)12-2)72(115)89-46(29-53(78)98)65(108)82-40(19-13-16-24-74)59(102)81-41(20-14-17-25-75)60(103)85-44(27-35(3)4)63(106)88-48(31-55(100)101)66(109)86-45(28-36(5)6)64(107)91-50(33-96)69(112)87-47(30-54(79)99)67(110)93-57(37(7)8)71(114)84-43(22-23-52(77)97)62(105)90-49(32-95)68(111)83-42(21-15-18-26-76)61(104)92-51(34-118)73(116)117;3-2(4,5)1(6)7/h35-51,56-58,95-96,118H,11-34,74-76,80H2,1-10H3,(H2,77,97)(H2,78,98)(H2,79,99)(H,81,102)(H,82,108)(H,83,111)(H,84,114)(H,85,103)(H,86,109)(H,87,112)(H,88,106)(H,89,115)(H,90,105)(H,91,107)(H,92,104)(H,93,110)(H,94,113)(H,100,101)(H,116,117);(H,6,7)/t38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,56-,57-,58-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXOQVUBDBPUVFT-QGNNVVSNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CS)C(=O)O)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CS)C(=O)O)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C75H132F3N21O25S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1817.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular and Structural Characterization of Tau Peptide 277 291

Conformational States and Transitions of Tau Peptide (277-291)

Intrinsically Disordered Nature of Monomeric Peptide

Full-length tau is a well-established intrinsically disordered protein (IDP), meaning it lacks a stable, well-defined three-dimensional structure in its native, soluble state. wikipedia.org Instead, it exists as a dynamic ensemble of conformations. wikipedia.org Consequently, short fragments derived from it, such as the Tau Peptide (277-291), are also intrinsically disordered as monomers in solution. This is characterized by a predominantly random coil conformation.

Induction of Beta-Sheet Structure Formation

A critical event in the pathogenesis of tauopathies is the conformational transition of the tau protein from a random coil to a β-sheet structure. This transition is a prerequisite for aggregation. The region encompassing peptide 277-291 is particularly prone to this change due to the presence of the 275VQIINK280 hexapeptide motif, which has a high tendency to form β-sheets. This structural transformation can be initiated or accelerated in vitro by the introduction of polyanionic cofactors such as heparin or arachidonic acid. researchgate.net These molecules are thought to neutralize the positive charges in the microtubule-binding region, facilitating the conformational shift that leads to aggregation.

Characterization of Oligomeric and Fibrillar Conformations

Following the initial conformational change to a β-sheet structure, tau peptides can self-assemble into larger species. The first species to form are soluble oligomers, which are considered to be early intermediates in the aggregation pathway. These oligomers are heterogeneous in size and are believed by many researchers to be the most cytotoxic form of tau.

Over time, these oligomeric intermediates can further assemble into larger, insoluble, and highly organized fibrillar structures. In the context of Alzheimer's disease, these mature aggregates form the paired helical filaments (PHFs) that constitute the neurofibrillary tangles found within neurons. The core of these fibrils is composed of the microtubule-binding repeats, including the 277-291 sequence.

Advanced Structural Biology Methodologies Applied to Tau Peptide (277-291)

Circular Dichroism (CD) Spectroscopy for Conformational Analysis

Circular Dichroism (CD) spectroscopy is a powerful technique used extensively to study the secondary structure of proteins and peptides like Tau (277-291). wikipedia.orgharvard.edu This method measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as the peptide bonds in a protein's backbone. wikipedia.org The resulting spectrum provides a signature of the protein's dominant secondary structure.

For Tau Peptide (277-291), CD spectroscopy can clearly monitor the conformational transition from its disordered state to an aggregated β-sheet form. The monomeric, random coil conformation exhibits a characteristic CD spectrum with a strong negative band below 200 nm. researchgate.netresearchgate.net Upon aggregation and the formation of β-sheets, the spectrum shifts significantly, showing a negative band around 216-220 nm and a positive band near 195 nm. researchgate.netresearchgate.net This allows researchers to track the kinetics of aggregation and to screen for molecules that might inhibit this conformational change. harvard.edu

Interactive Data Table: CD Spectroscopy Signatures for Tau Peptide Conformations

| Conformation | Wavelength Region | Key Spectral Features |

| Random Coil (Monomeric) | Far-UV (190-250 nm) | Strong negative band ~200 nm. researchgate.netvanderbilt.edu |

| Beta-Sheet (Aggregated) | Far-UV (190-250 nm) | Negative band at ~216-220 nm and a positive band at ~195-200 nm. researchgate.netresearchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a uniquely powerful tool for studying the structure and dynamics of intrinsically disordered proteins (IDPs) like Tau at atomic resolution. nih.gov While the full-length Tau protein presents significant challenges for NMR due to signal overlap, studies on various fragments containing the 277-291 region have provided critical insights into its conformational behavior in the monomeric state. plos.orgnih.gov

Research on Tau fragments, such as one encompassing residues 225-324, reveals that the monomeric protein is entirely dynamic in solution. mdpi.com However, this dynamism is not uniform across the polypeptide chain. Instead, the protein appears to be composed of distinct segments with correlated motions. mdpi.com Even in its soluble, non-aggregated state, the regions corresponding to the β-structures in heparin-induced filaments, which include the 277-291 sequence, exhibit different dynamic properties than the surrounding unstructured parts. mdpi.com

Advanced NMR techniques, such as Paramagnetic Relaxation Enhancement (PRE), have been employed to characterize the sparsely populated, aggregation-prone conformations within the larger ensemble of soluble states. mdpi.com These experiments suggest that monomeric Tau exists in at least two major conformational ensembles: a soluble, aggregation-inert state and an aggregation-prone state. mdpi.com In the inert state, aggregation-prone motifs are thought to be shielded through transient long-range interactions, adopting a compact, "paper-clip" like conformation. mdpi.commdpi.com A shift in this equilibrium towards more extended conformations, which exposes hydrophobic and amyloidogenic sequences like the 277-291 region, is believed to be a critical step in initiating self-aggregation. mdpi.com

NMR-based secondary structure propensity analyses consistently show that monomeric Tau fragments are predominantly random coil, with no stable secondary structure elements. nih.govplos.org The propensity to form β-structures, a hallmark of amyloid fibrils, is very low in the monomeric state but can be induced by the presence of polyanions like heparin, which are often used to trigger aggregation in vitro. frontiersin.org These studies underscore that while the 277-291 peptide does not adopt a stable structure on its own, it is part of a dynamic region primed to undergo conformational changes that lead to pathological assembly.

Cryo-Electron Microscopy (Cryo-EM) of Peptide-Derived Filaments

While NMR provides information on the soluble, monomeric state, cryo-electron microscopy (Cryo-EM) has been instrumental in revealing the high-resolution atomic structures of the aggregated fibrillar forms of Tau. Although filaments made exclusively from the 277-291 peptide are not typically studied, extensive research has been conducted on filaments assembled in vitro from larger recombinant Tau constructs that include this sequence, such as the 2N4R isoform. These studies, often using heparin as an inducer, have revealed that Tau filaments are highly polymorphic. elifesciences.org

Detailed Cryo-EM reconstructions have identified several distinct filament structures formed from 2N4R Tau, which have been termed "snake," "twister," and "jagged" filaments. elifesciences.org These polymorphs share a common "kinked hairpin" fold but differ in their helical twist and the specific residues forming the ordered core. The Tau peptide (277-291) region is a direct contributor to the β-sheet-rich core of these filaments. elifesciences.org

The structural contribution of the 277-291 sequence varies slightly among the different polymorphs observed in heparin-induced 2N4R Tau filaments.

| Filament Polymorph | β-Strand(s) Involving the 277-291 Region | Residues in the β-Strand | Reference |

| Snake | β2 | 282-291 | elifesciences.org |

| Twister | β2 | 286-291 | elifesciences.org |

| Jagged | β1 (partial) | 274-290 | elifesciences.org |

In the "snake" filament, the segment from residues 282-291 forms a complete β-strand (β2). elifesciences.org In the "twister" filament, a slightly shorter segment of this region, residues 286-291, participates in a β-strand (also denoted β2). elifesciences.org For the "jagged" filament, the majority of the peptide, residues 274-290, is part of a larger β-strand (β1). elifesciences.org In all these cases, this region packs within a cross-β structure, forming the stable, protease-resistant core of the amyloid fibril. These findings from in vitro assembled filaments highlight the structural versatility of Tau and the critical role of the 277-291 region in forming a stable amyloid architecture. It is important to note, however, that cryo-EM studies have shown these heparin-induced filament structures are different from the filament structures extracted directly from the brains of patients with Alzheimer's disease. elifesciences.orgnih.gov

Mechanisms and Kinetics of Tau Peptide 277 291 Aggregation

Inducers and Modulators of Tau Peptide (277-291) Aggregation

While Tau peptides containing the 277-291 sequence have an intrinsic propensity to aggregate, this process is strongly modulated by interactions with various cofactors and by the surrounding chemical environment.

Polyanionic Cofactors (e.g., Heparin, RNA, Arachidonic Acid)

Polyanionic molecules are potent inducers of Tau aggregation in vitro and are thought to mimic endogenous triggers in vivo. nih.govmdpi.comfrontiersin.org They are believed to function by binding to the positively charged repeat domain of Tau, neutralizing its charge, and overcoming the electrostatic repulsion that keeps Tau soluble. This facilitates the necessary conformational change to a β-sheet structure. frontiersin.org

Heparin: A sulfated glycosaminoglycan, heparin is the most commonly used inducer in in-vitro Tau aggregation studies. rsc.orgnih.gov It effectively accelerates fibrillization by promoting the formation of nucleation-competent Tau oligomers. rsc.orgacs.org The kinetics of heparin-induced aggregation show a clear dependence on the heparin-to-Tau stoichiometry. rsc.org However, it is important to note that the resulting fibril structures may be polymorphic and can differ from those found in diseased brains. frontiersin.orgnih.govbiorxiv.org

RNA: Ribonucleic acid (RNA) has been identified within NFTs in human brains and is a physiologically relevant inducer of Tau aggregation. biorxiv.orgnih.govmdpi.com Tau can bind directly to various types of RNA, and this interaction can trigger a conformational shift that leads to seeding and fibril formation. biorxiv.orgresearchgate.netresearchgate.net Unlike heparin, certain types of RNA may induce the formation of more stable and pathologically relevant "strains" of Tau aggregates. biorxiv.org

Arachidonic Acid: This unsaturated fatty acid can also induce Tau polymerization. jneurology.combiorxiv.orggenome.gov It is thought to act by forming anionic micelles that provide a charged surface, similar to heparin, which serves as a scaffold for Tau aggregation. mdpi.com Aggregation induced by arachidonic acid often proceeds with different kinetics than heparin-induced aggregation, sometimes lacking a distinct lag phase, and can result in fibrils with different morphologies. mdpi.com

| Inducer | IC50 of Inhibitor (Curcumin C1) | Tau Concentration | Inducer Concentration | Reference |

| Heparin | 1.5 ± 0.1 µM | 8 µM | 8 µM | acs.org |

| Arachidonic Acid | Similar to Heparin | 8 µM | Not specified | acs.org |

| Poly(A) RNA | Similar to Heparin | 8 µM | Not specified | acs.org |

This table shows the half-maximal inhibitory concentration (IC50) of a known inhibitor, Curcumin C1, on Tau aggregation induced by different polyanionic cofactors, demonstrating their role in promoting the reaction.

Influence of Metal Ions on Aggregation Kinetics

Dysregulation of metal ion homeostasis is implicated in the pathology of Alzheimer's disease, and various metal ions can directly influence Tau aggregation kinetics and the morphology of the resulting aggregates. d-nb.infonih.govresearchgate.net

Zinc (Zn²⁺): Zinc ions have a complex, concentration-dependent effect on Tau aggregation. Low concentrations of zinc have been shown to induce the formation of fibrillar aggregates, potentially by bridging cysteine residues like Cys-291 (within the 277-291 peptide) and Cys-322 in larger Tau constructs. nih.gov In contrast, higher concentrations of zinc tend to promote the formation of non-fibrillar, amorphous oligomers. nih.govresearchgate.net Kinetic studies show that Zn²⁺ can eliminate the lag phase of aggregation, suggesting it rapidly promotes the formation of seeding-competent species. mdpi.com

Iron (Fe³⁺/Fe²⁺): Iron can bind to Tau and promote its aggregation into paired helical filaments (PHFs). researchgate.netnih.gov This effect appears to be redox-sensitive, as the reduction of Fe³⁺ to Fe²⁺ can revert the formation of these filaments. researchgate.net

Copper (Cu²⁺): Copper ions have also been shown to interact with the R2 and R3 repeats of Tau, inducing conformational changes that increase β-sheet content and promote aggregation. mdpi.com

Calcium (Ca²⁺) and Magnesium (Mg²⁺): These divalent cations can also modulate Tau aggregation, often favoring the formation of amorphous, off-pathway aggregates rather than ordered fibrils. researchgate.net

| Metal Ion | Concentration | Effect on Tau Aggregation | Reference |

| Zinc (Zn²⁺) | Low | Promotes fibril formation | nih.govresearchgate.net |

| Zinc (Zn²⁺) | High | Promotes amorphous oligomers | nih.govresearchgate.net |

| Iron (Fe³⁺) | Not specified | Promotes PHF formation | d-nb.inforesearchgate.net |

| Copper (Cu²⁺) | Not specified | Induces conformational shift to β-sheet | mdpi.com |

| Calcium (Ca²⁺) | Not specified | Favors amorphous off-pathway aggregates | researchgate.net |

| Cadmium (Cd²⁺) | Not specified | Induces aggregation of Tau fragments | semanticscholar.org |

This table summarizes the diverse effects of various metal ions on the aggregation process of Tau and its fragments.

Impact of Environmental Factors (e.g., pH, ionic strength)

The physical and chemical properties of the solution environment, such as pH and ionic strength, play a crucial role in modulating the electrostatic interactions that govern Tau aggregation.

pH: The net charge of the Tau peptide is highly dependent on the solution pH. The Tau (277-291) fragment contains two lysine (B10760008) residues, which are positively charged at physiological pH. Changes in pH can alter the protonation state of these and other residues, modifying the electrostatic repulsion between monomers and thereby affecting the aggregation rate. nih.gov Generally, aggregation is slowest at pH values far from the peptide's isoelectric point (pI), where electrostatic repulsion is maximal, and fastest at or near the pI, where the net charge is minimal. nih.gov

Ionic Strength: The concentration of salt in the solution influences aggregation kinetics primarily by screening electrostatic charges. biorxiv.org Increasing the ionic strength (e.g., by adding NaCl) can shield the repulsive positive charges on Tau peptides, reducing the energy barrier for association and accelerating aggregation. nih.govdiva-portal.org This effect has been observed to promote secondary nucleation processes in amyloid formation. nih.gov However, the specific effect can be complex and may depend on the pH and the types of ions present. nih.govbiorxiv.org

Molecular Determinants of Aggregation within the (277-291) Sequence

The aggregation of the Tau protein is a central pathological hallmark in a class of neurodegenerative disorders known as tauopathies. mdpi.com Specific regions within the Tau protein are disproportionately responsible for driving this aggregation process. The sequence spanning amino acids 277-291, which is part of the second microtubule-binding repeat (R2), contains one of two key hexapeptide motifs that are critical for the formation of β-sheet structures, the foundational elements of Tau fibrils. acs.orgresearchgate.net The self-assembly of Tau is understood to follow a nucleation-dependent mechanism, where the formation of an aggregation-competent nucleus is the rate-limiting step. rsc.orgnih.gov The peptide sequence from 277-291 plays a crucial role in this initial nucleation and subsequent elongation of fibrils. acs.org

Within the broader (277-291) sequence lies the hexapeptide motif 275VQIINK280, also known as PHF6*. acs.orgresearchgate.net This motif, along with 306VQIVYK311 (PHF6) in the third repeat region, is a primary nucleating center for Tau aggregation. nih.govresearchgate.net Research has shown that the VQIINK motif is a particularly potent driver of this process. nih.gov Structural studies reveal that VQIINK has a high propensity to form a steric-zipper interface, a tightly interdigitated structure that is exceptionally adhesive and stable, which is believed to be a more powerful driver of aggregation than the VQIVYK motif. nih.gov

Biochemical analyses support this structural interpretation, demonstrating that Tau constructs containing only the VQIINK motif aggregate more rapidly than the wild-type protein. nih.gov In contrast, constructs that only contain the VQIVYK motif form a mix of monomers, oligomers, and fibers, indicating a less aggressive aggregation pathway. nih.gov The VQIINK motif's ability to readily form β-sheet structures is considered essential for initiating the cascade of Tau fibrillization. acs.orgresearchgate.net

The critical role of individual amino acids within the VQIINK motif is highlighted by the significant impact of substitutions or modifications on aggregation propensity. The introduction of mutations can either enhance or inhibit the formation of fibrils, providing insight into the specific molecular interactions that govern assembly. nih.gov

One of the most studied modifications is the deletion of lysine at position 280 (ΔK280), a mutation associated with a form of frontotemporal dementia and parkinsonism linked to chromosome 17 (FTDP-17). acs.org This deletion has been shown to enhance Tau fibril formation. nih.gov Structural analysis suggests that removing the lysine at position 280 extends the steric-zipper interface, which nearly doubles the buried surface area and strengthens the adhesion between Tau molecules. nih.gov Similarly, the acetylation of K280, a post-translational modification, is also considered a key event that drives Tau aggregation. mdpi.com

Conversely, substitutions that disrupt the β-sheet-forming potential of the motif can inhibit aggregation. Inserting a proline residue, known to be a β-sheet breaker, into the VQIINK sequence effectively suppresses Tau aggregation. researchgate.netmdpi.com For example, the I277P substitution has been shown to disrupt the structure of Tau amyloid fibers. nih.gov

| Modification | Position(s) | Effect on Aggregation | Mechanism | Reference |

|---|---|---|---|---|

| Deletion of Lysine (ΔK280) | 280 | Enhances | Extends the steric-zipper interface, increasing buried surface area and intermolecular adhesion. | acs.orgnih.gov |

| Acetylation of Lysine | 280 | Enhances | Considered a key pathogenic modification that drives aggregation. | mdpi.com |

| Proline Substitution (I277P) | 277 | Inhibits | Disrupts the formation of β-sheet structures required for fibrillization. | researchgate.netnih.gov |

Structural Polymorphism of Tau Peptide (277-291) Aggregates

Historically, Tau aggregates in diseased brains have been classified into morphologies such as paired helical filaments (PHFs) and straight filaments (SFs). nih.gov Advanced techniques like nanoscale infrared spectroscopy have revealed further structural diversity, even within early-stage aggregates. nih.gov For example, early-stage fibrils may exhibit a transient, ordered parallel β-sheet structure, which can later evolve into a more disordered structure containing antiparallel β-sheets upon maturation. nih.govbiorxiv.org

This structural variability, or polymorphism, is a key characteristic of amyloid proteins. nih.gov The specific conformation that an aggregate adopts can be influenced by factors such as post-translational modifications and the cellular environment. rsc.orgfrontiersin.org The existence of these distinct structural "strains" may contribute to the variation seen across different tauopathies. nih.gov While much of this research has been conducted on full-length Tau, the fundamental principles of polymorphism apply to the core aggregation-driving fragments like the VQIINK motif, which forms the central building block of the fibril core. plos.orgnih.gov

Molecular Interactions and Functional Consequences of Tau Peptide 277 291

Interactions with Microtubule-Associated Proteins and Components

The primary role of Tau protein is to bind to and stabilize microtubules, which are crucial polymers for maintaining neuronal structure and transport. mdpi.compharmaceutical-networking.comwikipedia.org The peptide sequence 277-291 lies within the core microtubule-binding region (MTBR), making its interactions with tubulin fundamental to this function. mdpi.comnih.gov

The binding of Tau to microtubules is a dynamic process, largely driven by electrostatic interactions between the positively charged residues in the MTBR and the negatively charged C-terminal "E-hooks" of tubulin on the microtubule surface. frontiersin.org The Tau peptide (277-291) is an integral part of this binding domain.

Furthermore, high-resolution deletion analysis has revealed that the inter-repeat region between R1 and R2 (residues 265-274) acts as a high-affinity binding site, anchoring the Tau molecule to the tubulin lattice. semanticscholar.org This suggests that the adjacent 277-291 region functions as part of a larger, cooperative binding domain where modifications can have profound effects on the entire Tau-microtubule interaction.

Table 1: Factors Influencing the Binding Affinity of the Tau R2 Repeat Region

| Factor | Observation | Consequence | Source(s) |

|---|---|---|---|

| Phosphorylation | Phosphorylation at sites Ser289 and Ser293. | Reduces electrostatic interactions and decreases binding affinity to microtubules. | acs.orgacs.org |

| Flanking Regions | The adjacent R1-R2 inter-repeat is a high-affinity binding site. | Contributes to anchoring Tau, suggesting cooperative binding involving the R2 domain. | semanticscholar.org |

| Electrostatic Nature | The MTBR is rich in positively charged residues. | Facilitates strong, yet dynamic, binding to negatively charged tubulin. | frontiersin.org |

Under physiological conditions, the binding of Tau, including the 277-291 region, promotes the assembly and stability of microtubules. mdpi.comwikipedia.org However, in pathological states, the aggregation of Tau leads to a toxic loss-of-function that disrupts microtubule dynamics. When Tau becomes abnormally modified (e.g., hyperphosphorylated), it detaches from microtubules, which then become unstable and prone to disassembly. mdpi.commdpi.com

The detached Tau monomers, including fragments containing the repeat domains, are prone to self-assemble into oligomers and larger fibrillar aggregates. researchgate.netnih.gov While the direct binding of pre-formed Tau peptide (277-291) aggregates to microtubules is not extensively characterized, the process of aggregation itself is detrimental to microtubule stability. The sequestration of soluble, functional Tau into insoluble aggregates depletes the pool of protein available to stabilize microtubules, leading to a collapse of this critical cytoskeletal network. wikipedia.org This disruption of axonal transport and neuronal integrity is a central feature of neurodegeneration in tauopathies.

Protein-Protein Interactions in Pathological Contexts

In disease states, the Tau peptide (277-291) region is involved in a range of aberrant protein-protein interactions that drive aggregation and cytotoxicity. These interactions include cross-seeding with other amyloidogenic proteins and engagement with cellular stress-response machinery.

Pathological aggregates in neurodegenerative diseases are often complex mixtures, and evidence strongly supports a "cross-seeding" model where one misfolded protein can trigger the aggregation of another.

Interaction with Amyloid-β (Aβ): Aβ, the primary component of senile plaques in Alzheimer's disease, can directly promote the aggregation of Tau. nih.govnih.gov In vitro and cellular studies show that pre-aggregated Aβ can seed Tau fibrillization. nih.govtmc.edu This interaction is region-specific; the R2 repeat of Tau, which encompasses the 277-291 peptide, has been shown to be directly involved in binding Aβ oligomers. nih.gov The mechanism may involve shared structural motifs, as the core sequence of Aβ appears to interact with the highly amyloidogenic PHF6* (VQIINK) and PHF6 (VQIVYK) motifs located at the start of Tau's R2 and R3 repeats, respectively. nih.gov

Interaction with α-Synuclein: The co-occurrence of Tau and α-Synuclein aggregates is a hallmark of synucleinopathies like Parkinson's disease and Dementia with Lewy Bodies. frontiersin.orgplos.org The interaction is bidirectional, with fibrils of each protein capable of seeding the other's aggregation. nih.govmdpi.com The microtubule-binding region of Tau has been reported to interact with the C-terminal portion of α-Synuclein. nih.gov Cellular studies demonstrate that the presence of Tau can alter the aggregation pattern of α-Synuclein, resulting in a greater number of smaller, potentially more mobile, aggregates and an increase in insoluble α-Synuclein. plos.org

Table 2: Summary of Cross-Seeding Interactions Involving the Tau Repeat Domain

| Interacting Protein | Key Findings | Implication | Source(s) |

|---|---|---|---|

| Amyloid-β (Aβ) | Aβ oligomers and fibrils seed Tau aggregation. The R2 repeat of Tau is a direct interaction site for Aβ oligomers. | Aβ pathology can directly initiate or accelerate Tau pathology. | nih.govnih.govtmc.edu |

| α-Synuclein | Co-aggregates with Tau in pathological inclusions. The interaction is bidirectional and involves Tau's MTBR. | Suggests a synergistic mechanism that drives neurodegeneration in mixed proteinopathies. | nih.govfrontiersin.orgplos.orgmdpi.com |

Molecular chaperones are the cell's primary defense against protein misfolding and aggregation. frontiersin.org Pathological Tau is a major client for this system.

Small Heat Shock Proteins (sHSPs): Hsp27 (also known as HspB1) is a key chaperone that recognizes and binds to early-stage Tau aggregates to prevent their further assembly. nih.gov This interaction is mediated by Hsp27's α-crystallin domain (ACD), which binds to aggregation-prone regions within Tau's MTBR, the area containing the 277-291 peptide. nih.govbetegonlab.science The binding is characterized as a series of relatively weak, competitive interactions, suggesting Hsp27 functions as a dynamic sensor for misfolded Tau. betegonlab.science

ATP-Dependent Chaperones: The Hsp70 and Hsp90 chaperone systems are also critical regulators of Tau stability and degradation. frontiersin.org Hsp70 is involved in the initial recognition and refolding of Tau, while the Hsp90 machinery plays a complex role. frontiersin.org Inhibition of Hsp90 has been shown to promote the clearance of hyperphosphorylated Tau, indicating that Hsp90, under pathological conditions, may aberrantly stabilize toxic Tau species. nih.gov In Alzheimer's disease brains, a specific upregulation of stress-inducible Hsp70 and a downregulation of Hsp90 paralogs points to a dysregulated chaperone response. frontiersin.org

Beyond canonical chaperones, other proteins have been found to associate with and modulate Tau aggregation. One such protein is EF-hand domain-containing protein D2 (EFhd2).

Research has shown that EFhd2 is associated with pathological Tau aggregates in the brains of Alzheimer's disease patients. nih.govfrontiersin.org Immunogold labeling has confirmed that EFhd2 co-localizes with filamentous Tau structures. nih.govfrontiersin.org This interaction is direct and requires the coiled-coil domain of EFhd2. frontiersin.orgfrontiersin.org Critically, in vitro experiments demonstrate that the presence of EFhd2 promotes the aggregation of the K19 Tau fragment (which contains the three-repeat MTBR, including the 277-291 sequence) into amyloid structures. nih.govfrontiersin.org This suggests that EFhd2 may act as a factor that facilitates the biogenesis of pathological Tau aggregates. nih.govfrontiersin.org

Article on Tau Peptide (277-291) Trifluoroacetate (B77799) Not Generated

Following a comprehensive and exhaustive search of publicly available scientific literature, it has been determined that there is a significant lack of specific research data pertaining to the chemical compound “Tau Peptide (277-291) Trifluoroacetate” and its direct molecular interactions and functional consequences as outlined in the requested article structure.

The performed searches confirmed the existence of Tau Peptide (277-291) as a fragment of the Tau protein, which is commercially available, frequently as a trifluoroacetate salt for research purposes. The trifluoroacetate component is typically a counter-ion resulting from the peptide synthesis and purification process and is not generally considered to have specific biological effects in this context.

The search results did yield a substantial body of research on the full-length Tau protein, as well as its various other fragments and oligomeric forms. This broader research has established the critical role of the microtubule-binding region of Tau, which encompasses the 277-291 amino acid sequence, in both the physiological function of Tau in microtubule stabilization and its pathological aggregation in neurodegenerative diseases known as tauopathies.

Specifically, existing literature details how different forms of Tau can impact:

Synaptic Plasticity: With studies demonstrating that certain Tau oligomers can impair processes such as long-term potentiation (LTP), a cellular correlate of learning and memory.

Signaling Pathways: Research has explored the intricate role of Tau phosphorylation and its interactions with various kinases and phosphatases in modulating cellular signaling.

Intracellular Transport: The function of Tau in regulating the transport of organelles and other cellular components along microtubules by interacting with motor proteins like kinesin and dynein is well-documented.

Furthermore, some studies have highlighted the importance of specific amino acid residues within or near the 277-291 region. For example, mutations in this area have been shown to influence the propensity of Tau to undergo liquid-liquid phase separation, a process linked to its aggregation and potential impact on synaptic function.

However, despite these broader findings, no specific experimental studies were identified that have utilized the isolated "this compound" to directly and exclusively investigate its influence on synaptic plasticity, signaling pathways, or intracellular transport mechanisms.

Therefore, to generate an article that is scientifically accurate and strictly adheres to the provided outline focusing solely on "this compound" is not feasible with the currently available information. Constructing such an article would necessitate extrapolation from data on the full-length Tau protein or other non-identical fragments, which would not meet the required standard of scientific rigor and specificity for the requested subject.

Application of Tau Peptide 277 291 Trifluoroacetate in Experimental Models

In Vitro Cellular Models of Tauopathy

Cell-based assays provide a controlled environment to study the specific molecular events of tau pathology, such as aggregation, toxicity, and propagation.

Neuronal Cell Culture Systems

Primary neurons and neuron-like cell lines are indispensable for studying the effects of tau peptides in a biologically relevant context. These systems allow for the investigation of neurotoxicity and the interaction between exogenous peptides and endogenous tau.

Primary Neuronal Cultures: Studies using primary cortical neurons have shown that these cells can be induced to form tau inclusions after being "seeded" with tau isolated from Alzheimer's disease brains. nih.gov This approach creates a model to study the molecular responses to pathological tau accumulation. nih.gov Other research has utilized cell-permeable hexameric peptides from the tau microtubule-binding region to induce aggregation and neurodegeneration in primary neurons, demonstrating that the peptide's ability to aggregate is directly correlated with its toxicity. nih.gov

Neuron-like Cell Lines: The human neuroblastoma SH-SY5Y cell line is frequently used. When differentiated, these cells take on neuron-like characteristics and provide a robust model for studying the internalization and interaction of tau antibodies with pathological tau. frontiersin.org Research has shown that SH-SY5Y cells internalize tau oligomers, and this process can be an initial trigger for tau pathology. frontiersin.org Furthermore, pathogenic mutations in tau can enhance the rate of its internalization in these cells. frontiersin.org

| Research Finding | Cell Model | Significance |

| Seeding with human-brain derived tau induces endogenous tau inclusions. | Rat Primary Cortical Neurons | Recapitulates molecular responses associated with Alzheimer's disease. nih.gov |

| Cell-permeable aggregating tau peptides induce neurodegeneration. | Primary Neuronal Cells | Establishes a direct link between tau aggregation and neurotoxicity. nih.gov |

| Differentiated cells internalize tau antibodies and pathological tau. | SH-SY5Y Neuron-like Cells | Provides a human-based model to study the dynamics of tau antibody interaction and efficacy. frontiersin.org |

| Pathogenic tau mutations increase the efficiency of tau oligomer uptake. | SH-SY5Y Neuroblastoma Cells | Suggests a mechanism for how mutations may accelerate disease progression. frontiersin.org |

Non-Neuronal Cell Lines for Mechanistic Studies

Tau protein is not exclusive to neurons; its presence and function in non-neuronal cells are also areas of active investigation. Glial cells are known to contribute to tau pathology, and other cell lines can be used to dissect fundamental cellular mechanisms. rsc.org

Fibroblasts and Hepatoma Cells: Studies have demonstrated that a transcript for tau is present in human fibroblast and Huh-7 hepatoma cell lines. elsevierpure.com Researchers have successfully isolated both cytosolic and nuclear tau-like proteins from these non-neuronal cells, finding that they retain the capacity to promote the polymerization of tubulin, a key function of neuronal tau. elsevierpure.com

Cancer Cell Lines: Various cancer cell lines, such as colorectal and breast cancer lines, have been used to study aspects of tau pathobiology. nih.gov For instance, some colorectal cancer cells show higher levels of phosphorylated tau compared to noncancerous controls. nih.gov These models can help reveal pathways connecting tau to processes like cell cycle re-entry, which is aberrantly activated in neurons in Alzheimer's disease. nih.gov Microglia, the brain's immune cells, are also critical, as they can internalize and process tau, influencing the spread of pathology. biorxiv.org

| Cell Line Type | Key Finding | Implication for Tauopathy Research |

| Human Fibroblasts, Huh-7 Hepatoma | Isolation of functional cytosolic and nuclear tau. | Demonstrates that tau function (promoting tubulin assembly) is conserved in non-neuronal cells. elsevierpure.com |

| HCT 116, SW480 Colorectal Cancer | Higher levels of phosphorylated tau compared to controls. | Provides a model to study mechanisms of abnormal tau phosphorylation and its link to cell cycle dysregulation. nih.gov |

| Human iPSC-derived Microglia | Internalize and degrade tau via the endo-lysosomal system. | Highlights the role of non-neuronal cells in clearing and potentially spreading tau pathology. biorxiv.org |

Investigation of Peptide Internalization and Localization

A central aspect of the "prion-like" hypothesis of tauopathy progression is the movement of pathological tau seeds from one cell to another. nih.gov Understanding how tau peptides are internalized and where they localize within the cell is key to deciphering this mechanism.

Uptake Mechanisms: The internalization of tau oligomers is considered a critical early event in the spread of pathology. frontiersin.org Studies in SH-SY5Y cells show that tau antibodies are primarily taken up via receptor-mediated endocytosis. frontiersin.org The low-density lipoprotein receptor-related protein 1 (LRP1) has been identified as a key receptor mediating the neuronal uptake of tau. biorxiv.orgresearchgate.net

Intracellular Localization: Once internalized, tau peptides and oligomers can be found in various cellular compartments. In SH-SY5Y cells and human iPSC-derived neurons, internalized tau oligomers are distributed in the cytoplasm and nucleus. frontiersin.org Co-localization studies have shown that internalized tau can interact with endogenous tau as well as with the nuclear protein nucleolin, suggesting multiple potential downstream effects. frontiersin.org In neuron-like cells, the interaction between internalized tau antibodies and pathological tau occurs mainly within the soma. frontiersin.org

Non-Mammalian Organismal Models

Simple organisms offer powerful genetic and screening tools to study complex biological problems, including the fundamental cellular processes disrupted by pathological tau.

Dictyostelium discoideum as a Model System

The social amoeba Dictyostelium discoideum is a valuable model for studying human diseases, including neurodegeneration. nih.gov Despite lacking a nervous system, its genome contains homologs for many human disease genes, and it allows for the study of protein effects in a system devoid of endogenous human proteins. nih.govnih.gov

Dictyostelium lacks endogenous tau, which permits the investigation of human tau effects in isolation or in combination with other proteins like amyloid-beta. nih.gov

The model has been used to explore the interaction between human tau and α-synuclein. nih.gov

Expression of human tau in Dictyostelium has been shown to cause defects in phototaxis, a cellular behavior, indicating a functional consequence of tau expression. nih.gov

Studies in Yeast Models for Tau Biology

Yeast, particularly Saccharomyces cerevisiae, has emerged as a powerful model system to study the molecular aspects of tau biology. nih.gov Its rapid growth and amenability to genetic manipulation allow for high-throughput screening and detailed pathway analysis. microbialcell.commdpi.com

Phosphorylation: When human tau is expressed in yeast, it becomes hyperphosphorylated by yeast kinases that are orthologs of human kinases like GSK-3β (Mds1 in yeast) and CDK5 (Pho85 in yeast). nih.govmicrobialcell.commdpi.com This recapitulates a key pathological feature of tauopathies. nih.gov

Aggregation and Conformation: Yeast models have demonstrated that expressed human tau can adopt pathological conformations and form aggregates, similar to those found in the brains of patients with Alzheimer's disease. nih.gov

Genetic Screening: The simplicity of the yeast genome allows for powerful screening to identify other genes (and their corresponding proteins) that modify tau toxicity or phosphorylation, providing insights into the complex cellular networks involved in disease. researchgate.net

| Model Organism | Key Research Application | Major Findings |

| Dictyostelium discoideum | Studying the effects of human tau expression in a null background. | Expression of human tau causes cellular defects; allows for studying interactions with other disease-related proteins. nih.gov |

| Saccharomyces cerevisiae (Yeast) | Investigating tau phosphorylation, aggregation, and toxicity. | Yeast kinases phosphorylate human tau at pathological sites; tau forms aggregates and allows for genetic screening of modifiers. nih.govmdpi.com |

Ex Vivo Tissue Models for Aggregate Pathogenesis

Ex Vivo Tissue Models for Aggregate Pathogenesis: Mouse Brain Slice Models for Tau Pathology

Organotypic brain slice cultures (BSCs) have emerged as a powerful ex vivo model system that bridges the gap between dissociated cell cultures and complex in vivo animal studies. plos.orgresearchgate.net These cultures, typically prepared from the hippocampus or cortex of young mice, maintain the three-dimensional architecture and synaptic connectivity of the brain tissue for extended periods. nih.govd-nb.info This makes them particularly valuable for studying the propagation of tau pathology in a physiologically relevant environment. mdpi.commdpi.com

In the context of tau research, BSCs are used to model the "prion-like" spread of tau aggregates. nih.govmdpi.com Studies have successfully used BSCs from transgenic mice, such as the P301S model which expresses a mutant human tau gene, to investigate the seeding and accumulation of pathological tau. plos.orgnih.gov Researchers can introduce pathogenic tau seeds, such as brain homogenates from diseased animals or synthetic peptide aggregates, directly into the slices. nih.govmdpi.com

While specific studies focusing solely on seeding with Tau Peptide (277-291) Trifluoroacetate (B77799) are not extensively detailed in the available literature, this model is ideally suited for such experiments. By applying aggregates of this specific peptide to wild-type or transgenic mouse brain slices, researchers can achieve the following:

Investigate Seeding and Propagation: Track the ability of the 277-291 peptide to induce the misfolding and aggregation of endogenous, full-length tau within the slice's neurons. mdpi.com

Analyze Cell-to-Cell Transfer: Observe the spread of newly formed tau pathology to synaptically connected regions within the slice, providing insight into the mechanisms of propagation. mdpi.com

Screen Therapeutic Agents: Test the efficacy of potential inhibitors, such as specific antibodies or small molecules, in preventing the peptide-induced seeding and spread of tau pathology. d-nb.infonih.gov

The use of BSCs allows for direct manipulation and high-resolution imaging, offering a controlled yet complex system to dissect the initial events of tau aggregate pathogenesis initiated by specific fragments like Tau Peptide (277-291). researchgate.netnih.gov

Analysis of Aggregate-Related Effects in Model Systems

Evaluation of Aggregate Formation and Accumulation

A fundamental characteristic of tau peptides derived from the microtubule-binding repeat domains is their intrinsic ability to self-assemble into fibrillar aggregates. nih.govfrontiersin.org The formation of these aggregates from Tau Peptide (277-291) can be monitored and quantified using various biophysical techniques.

The most common method is the Thioflavin T (ThT) fluorescence assay . nih.govparkinsonsroadmap.org ThT is a dye that exhibits a significant increase in fluorescence emission upon binding to the β-sheet structures characteristic of amyloid fibrils. nih.govresearchgate.net The kinetics of aggregation typically follow a sigmoidal curve, which can be dissected into three phases: a lag phase (nucleation), an exponential growth phase (elongation), and a stationary phase (saturation). nih.govscantox.com This assay allows researchers to study how different conditions (e.g., concentration, pH, presence of cofactors like heparin) or potential inhibitor compounds affect the rate and extent of peptide aggregation. scantox.comprotocols.io

In addition to ThT assays, electron microscopy (EM) and atomic force microscopy (AFM) are used to visualize the morphology of the aggregates formed from the peptide. These imaging techniques provide detailed information on the structure of the fibrils, such as their length, width, and periodicity, confirming the formation of ordered amyloid structures. plos.orgthermofisher.com

| Technique | Principle | Key Findings/Parameters Measured | References |

|---|---|---|---|

| Thioflavin T (ThT) Fluorescence Assay | Dye binds to β-sheet structures in amyloid fibrils, leading to increased fluorescence. | Aggregation kinetics (lag time, elongation rate), total fibril amount. | nih.govprotocols.ioresearchgate.net |

| Electron Microscopy (EM) | Direct visualization of stained or unstained aggregates at high resolution. | Fibril morphology (width, length), presence of paired helical filaments (PHFs) or straight filaments (SFs). | plos.orgthermofisher.com |

| Co-sedimentation Assay | Centrifugation to separate soluble peptide monomers from insoluble aggregates. | Quantification of the soluble vs. insoluble fraction of the peptide over time. | plos.org |

| Cellular Seeding Assay | Introduction of pre-formed peptide aggregates into cultured cells expressing full-length tau. | Ability of the peptide to seed aggregation of endogenous tau, measured by immunofluorescence or biochemical methods. | researchgate.net |

Investigation of Mitochondrial Dysfunction in Peptide-Treated Cells

A growing body of evidence links pathological tau to significant mitochondrial dysfunction, which is a key factor in neuronal damage. frontiersin.orgnih.govfrontiersin.org Aggregated forms of tau can impair mitochondrial function through several mechanisms. Applying aggregates of Tau Peptide (277-291) to neuronal cell models allows for the direct investigation of these detrimental effects.

Key areas of investigation include:

Impaired Mitochondrial Transport: Pathological tau disrupts the axonal transport of mitochondria, leading to their abnormal distribution. frontiersin.orgnih.gov This results in a depletion of mitochondria at synapses, which have high energy demands, and a "clumping" of mitochondria near the cell body. frontiersin.orgnih.gov This effect can be studied by treating cultured neurons with the peptide aggregates and visualizing mitochondrial localization using fluorescent markers.

Altered Mitochondrial Dynamics: Tau aggregates interfere with the balance of mitochondrial fission (division) and fusion (merging). frontiersin.orgfrontiersin.org Studies show that pathological tau can interact with proteins like Drp1, leading to excessive mitochondrial fragmentation, which is a sign of cellular stress and dysfunction. frontiersin.orgaginganddisease.org

Bioenergetic Deficits: The accumulation of tau on mitochondrial membranes can impair the function of the electron transport chain, leading to reduced ATP synthesis, decreased mitochondrial membrane potential, and increased production of reactive oxygen species (ROS), also known as oxidative stress. aginganddisease.orgbiologists.com

| Aspect of Dysfunction | Experimental Readout | Observed Effect of Pathological Tau | References |

|---|---|---|---|

| Mitochondrial Transport | Live-cell imaging of fluorescently-tagged mitochondria in neuronal axons. | Reduced anterograde (forward) transport; increased perinuclear clustering. | frontiersin.orgfrontiersin.orgnih.gov |

| Mitochondrial Dynamics | Analysis of mitochondrial morphology (length, branching); expression levels of fission/fusion proteins (e.g., Drp1, Mfn1/2). | Increased mitochondrial fission (fragmentation); altered levels and localization of dynamics-regulating proteins. | frontiersin.orgfrontiersin.orgplos.org |

| Bioenergetics | Measurement of mitochondrial membrane potential (e.g., using TMRE or JC-1 dyes), cellular ATP levels, and oxygen consumption rate. | Decreased membrane potential, reduced ATP production, impaired respiration. | aginganddisease.orgbiologists.com |

| Oxidative Stress | Quantification of reactive oxygen species (ROS) (e.g., using DCFDA dye). | Increased levels of intracellular ROS. | mdpi.comnih.gov |

Study of Cellular Stress Responses Induced by Peptide Aggregates

The accumulation of misfolded protein aggregates, such as those formed by Tau Peptide (277-291), is a major source of cellular stress. A primary consequence is the activation of the Unfolded Protein Response (UPR) within the endoplasmic reticulum (ER). nih.govnih.gov The ER is responsible for protein folding, and the presence of toxic tau species can disrupt this process, leading to what is known as ER stress. researchgate.net

Treating cell models with Tau Peptide (277-291) aggregates allows for the study of these stress pathways. Key findings from studies on tau-induced stress indicate that:

UPR Activation: Soluble tau aggregates can impair ER-associated degradation (ERAD), the system responsible for clearing misfolded proteins. nih.govnih.gov This blockage causes an accumulation of unfolded proteins in the ER, triggering the UPR. This is marked by the phosphorylation of key stress sensors like PERK and IRE1α. nih.govbiorxiv.org

Calcium Dysregulation: ER stress is often accompanied by the dysregulation of intracellular calcium homeostasis, which can further exacerbate cellular dysfunction. biorxiv.org

Inflammation and Apoptosis: Chronic or unresolved UPR activation can switch from a pro-survival response to a pro-apoptotic (cell death) pathway. nih.govbiorxiv.org It can also trigger pro-inflammatory signaling, contributing to the neuroinflammation observed in tauopathies. biorxiv.orgnih.gov

| Stress Pathway | Key Markers/Events | Consequence of Activation | References |

|---|---|---|---|

| Endoplasmic Reticulum (ER) Stress / Unfolded Protein Response (UPR) | Phosphorylation of PERK and IRE1α; increased expression of chaperone proteins like BiP. | Initial attempt to restore protein homeostasis; translational attenuation. | nih.govnih.govbiorxiv.org |

| ER-Associated Degradation (ERAD) Impairment | Accumulation of ubiquitinated proteins. | Failure to clear misfolded proteins, leading to UPR activation. | nih.govnih.gov |

| Pro-inflammatory Response | Activation of pathways like NF-κB; increased production of inflammatory cytokines. | Contributes to neuroinflammation. | frontiersin.orgbiorxiv.org |

| Apoptosis (Programmed Cell Death) | Activation of caspases; increased expression of pro-apoptotic factors like CHOP. | Neuronal cell death. | biorxiv.orgnih.gov |

Advanced Methodologies for Research on Tau Peptide 277 291 Trifluoroacetate

Peptide Synthesis and Purification Techniques for Research Applications

The production of specific tau peptide fragments for research necessitates precise chemical synthesis and purification methods to ensure the final product is of high purity and suitable for experimental use.

Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone technique for producing synthetic peptides like Tau Peptide (277-291). nih.gov This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin.

Key Steps in SPPS of Tau Peptides:

Resin Functionalization: The process begins with a solid resin, to which the first amino acid of the sequence is attached via its C-terminus.

Deprotection: The N-terminus of the attached amino acid is protected by a temporary group, typically the Fluorenylmethyloxycarbonyl (Fmoc) group. This group is removed using a mild base to allow for the next amino acid to be coupled.

Coupling: The next Fmoc-protected amino acid is activated and added to the reaction vessel, where it forms a peptide bond with the deprotected N-terminus of the growing chain.

Iteration: The deprotection and coupling steps are repeated for each amino acid in the Tau Peptide (277-291) sequence until the full peptide is assembled.

Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin support. polarispeptides.com This is typically achieved using a strong acid, most commonly Trifluoroacetic acid (TFA). polarispeptides.comnih.gov This step also removes any permanent protecting groups from the amino acid side chains.

Recent advancements have enabled the total chemical synthesis of the longest isoform of the Tau protein (2N4R, 441 amino acids) by dividing it into smaller fragments and assembling them using techniques like native chemical ligation (NCL). nih.govnih.gov This demonstrates the robustness of SPPS for creating complex and lengthy tau-related peptides. nih.govnih.gov

Considerations for Trifluoroacetate (B77799) Salt Form in Research

During the final cleavage and purification steps of peptide synthesis, Trifluoroacetic acid (TFA) is extensively used. polarispeptides.comnih.gov It serves as a powerful solvent and a cleavage agent to release the peptide from the solid resin. polarispeptides.comnih.gov In the subsequent purification stage, typically Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), TFA is used as an ion-pairing agent. polarispeptides.comnih.gov It forms ionic pairs with the positively charged groups on the peptide, such as the N-terminus and the side chains of lysine (B10760008) and arginine, which increases the peptide's hydrophobicity and allows for better separation. nih.gov

As a result, the final lyophilized peptide is often obtained as a trifluoroacetate (TFA) salt. While essential for the synthesis process, residual TFA can sometimes interfere with biological assays. novoprolabs.com Therefore, it is a critical parameter to control and quantify. Ion chromatography is a sensitive and simple method used to determine the levels of residual TFA in peptide preparations, ensuring the quality and reliability of the peptide for research applications. thermofisher.com

| Parameter | Description | Relevance to Tau Peptide (277-291) |

| Synthesis Method | Solid-Phase Peptide Synthesis (SPPS) | Allows for the precise, stepwise construction of the 15-amino acid sequence of Tau (277-291). |

| Cleavage Agent | Trifluoroacetic Acid (TFA) | Used to release the synthesized peptide from the solid support resin and remove side-chain protecting groups. polarispeptides.comnih.gov |

| Purification Method | Reverse-Phase HPLC | Standard method for purifying the crude peptide to a high degree. TFA is a common mobile phase additive. polarispeptides.comnih.gov |

| Final Salt Form | Trifluoroacetate (TFA) Salt | The peptide is typically isolated as a TFA salt due to the purification process. This is an important consideration for subsequent experiments. nih.govnovoprolabs.com |

Spectroscopic and Optical Techniques for Aggregation Monitoring

Understanding the aggregation kinetics and the size of the aggregates formed by Tau Peptide (277-291) is fundamental to its study. Spectroscopic and optical techniques are invaluable for monitoring these processes in real-time.

Thioflavin S (ThS) Fluorescence Assay

The Thioflavin S (ThS) fluorescence assay is a widely used method to monitor the formation of amyloid fibrils, which are characterized by a cross-β-sheet structure. nih.govnih.gov ThS is a fluorescent dye that exhibits a significant increase in its fluorescence emission when it binds to these β-sheet-rich structures. nih.gov

In a typical assay, the tau peptide is incubated under conditions that promote aggregation (e.g., in the presence of an inducer like heparin). nih.govresearchgate.net The fluorescence of ThS is then measured over time. An increase in fluorescence intensity corresponds to the formation and growth of tau aggregates. nih.govresearchgate.net This technique allows for the quantitative analysis of aggregation kinetics, including the lag phase (nucleation) and the elongation phase (fibril growth). nih.gov The assay can be performed in a high-throughput format, making it suitable for screening potential inhibitors of tau aggregation. jove.com

| Assay Component | Function | Typical Reading |

| Tau Peptide (277-291) | The aggregating species being studied. | - |

| Heparin | Anionic co-factor often used to induce tau aggregation in vitro. researchgate.netjove.com | - |

| Thioflavin S (ThS) | Fluorescent dye that binds to β-sheet structures in aggregates. nih.gov | - |

| Fluorometer | Instrument used to measure the fluorescence intensity. | Emission peak around 510-521 nm when excited at ~450 nm. nih.govresearchgate.net |

Dynamic Light Scattering (DLS) for Aggregate Size Distribution

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of particles and molecules in a solution. news-medical.net It works by analyzing the fluctuations in the intensity of laser light scattered by the particles, which are undergoing Brownian motion. Larger particles move more slowly, causing slower fluctuations in the scattered light.

DLS is particularly useful for studying the early stages of tau aggregation, allowing researchers to detect the formation of oligomers and larger aggregates long before they become mature fibrils. news-medical.net By tracking the average hydrodynamic radius of the particles over time, DLS provides valuable insights into the rate of aggregate growth. news-medical.net For instance, studies have used DLS to show that a "monomer" solution of tau can contain stable oligomers and that the addition of pre-formed aggregate "seeds" accelerates the growth of these oligomers into larger structures. news-medical.net

| DLS Measurement | Information Provided | Example Finding in Tau Research |

| Hydrodynamic Radius (Rh) | The average size of the aggregates in solution. | Monomeric tau solutions were found to contain oligomers with an Rh of approximately 10 nm. news-medical.net |

| Scattered Light Intensity | Proportional to the size and concentration of aggregates. | The scattered intensity of a seeded tau solution increased at a rate of 4.5x10⁴ (kCnt/second)/hour. news-medical.net |

| Polydispersity Index (PDI) | A measure of the broadness of the size distribution. | - |

Microscopic Techniques for Structural Elucidation

While spectroscopic methods provide information on aggregation kinetics and size, microscopic techniques are essential for visualizing the morphology of the resulting aggregates and elucidating their high-resolution structure.

Electron microscopy (EM) and atomic force microscopy (AFM) are powerful tools for visualizing the structure of tau assemblies. nih.gov These techniques have revealed that tau aggregation is a complex process involving the formation of various intermediates. nih.gov Initially, tau can form small, spherical oligomers. nih.gov These spheres can then assemble linearly to form "bead-like" protofibrils, which subsequently coalesce and mature into the twisted, ribbon-like filaments characteristic of pathological inclusions. nih.gov

More recently, cryo-electron microscopy (cryo-EM) has revolutionized the field by enabling the determination of near-atomic resolution structures of tau filaments extracted directly from the brains of individuals with neurodegenerative diseases. youtube.com Cryo-EM has shown that different tauopathies are associated with distinct tau filament folds, providing a structural basis for the classification of these diseases. youtube.com These high-resolution structures reveal how specific regions of the tau protein, including sequences within the 277-291 fragment, contribute to the stable core of the amyloid fibril. youtube.comcolorado.edu This structural information is invaluable for understanding the mechanisms of tau aggregation and for the rational design of diagnostic and therapeutic agents.

| Microscopy Technique | Type of Information | Key Findings for Tau Fibrils |

| Atomic Force Microscopy (AFM) | High-resolution surface imaging and morphology. | Revealed that tau oligomerizes into spherical units (18-21 nm) that assemble into nascent fibrils. nih.gov |

| Transmission Electron Microscopy (TEM) | 2D projection images of internal structure and morphology. | Showed that different filament morphologies (paired helical, straight, twisted) can co-exist. nih.gov |

| Cryo-Electron Microscopy (Cryo-EM) | Near-atomic resolution 3D structures of biomolecules in a frozen-hydrated state. | Determined that distinct tau filament folds characterize different tauopathies. youtube.com Revealed the precise arrangement of the peptide backbone within the fibril core. youtube.com |

Transmission Electron Microscopy (TEM) for Fibril Morphology

Transmission Electron Microscopy (TEM) is an indispensable technique for the direct visualization of the ultrastructural characteristics of amyloid fibrils formed by tau peptides. The methodology involves placing a sample of the aggregated peptide onto a support grid, staining it with a heavy metal salt (e.g., uranyl acetate) to enhance contrast, and then bombarding it with an electron beam. The resulting image provides high-resolution information on the morphology of the assembled structures.

Table 1: Representative TEM Findings on Tau Fibril Morphology This table is interactive. You can sort and filter the data.

| Tau Construct/Fragment | Incubation Conditions | Observed Morphology | Fibril Dimensions (Width/Periodicity) | Source |

|---|---|---|---|---|

| tau-K18 WT | 0.8 mg/ml with heparin, 48h at 37°C | Twisted fibrils with periodic twists | 30–45 nm width / ~50 nm periodicity | frontiersin.org |

| tau-K18 C291R Mutant | 0.8 mg/ml with heparin, 48h at 37°C | Amorphous structures, annular aggregates | 20–50 nm width (annular aggregates) | frontiersin.org |

| 1N3R CA Tau | Not specified | Twisted fibrils | 4.8–13.4 nm width / 60–70 nm half-periodicity | researchgate.net |

| Acetylated R1R2Ac Peptide | 7 days incubation | Fibrils with consistent twist | Not specified | scispace.com |

Confocal Microscopy for Intracellular Localization and Co-localization

Confocal microscopy is a powerful fluorescence imaging technique used to obtain high-resolution, three-dimensional images of samples. It is particularly valuable for visualizing the subcellular localization of peptides and proteins within cells. To track Tau Peptide (277-291), it is typically conjugated with a fluorescent dye (e.g., Alexa Fluor). These labeled peptides are then introduced to cultured cells, such as neuronal cell lines. researchgate.netresearchgate.net

The microscope uses a laser to excite the fluorophore and a pinhole to reject out-of-focus light, allowing for the reconstruction of sharp, optically sectioned images. This reveals where the tau peptide accumulates within the cell—for example, in the cytoplasm, nucleus, or specific organelles. researchgate.net Furthermore, by using multiple fluorescent labels for different targets, confocal microscopy enables co-localization studies. nih.gov This can determine if the introduced Tau Peptide (277-291) interacts or associates with endogenous proteins, such as full-length tau, or with specific cellular structures like the cytoskeleton or endosomes. nih.govacs.org Such studies are crucial for understanding the peptide's cellular uptake mechanisms and its role in seeding the aggregation of native tau protein. researchgate.net

Biochemical and Immunoassays

Enzyme-Linked Immunosorbent Assays (ELISA) for Conformational Antibodies

Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. A sandwich ELISA is commonly used for tau quantification. sigmaaldrich.com In this format, a capture antibody specific to the target is immobilized on a microplate well. The sample containing the tau peptide is added, followed by a detection antibody that is conjugated to an enzyme. A substrate is then added, which the enzyme converts into a detectable signal, often a color change, proportional to the amount of tau peptide present. sigmaaldrich.com

A key application of ELISA in tau research is the use of conformational antibodies. These antibodies are highly specific, recognizing a particular three-dimensional shape or epitope of the tau peptide rather than just its linear amino acid sequence. frontiersin.orgmdpi.com This is critical for distinguishing between the natively unfolded state of tau and the pathological, beta-sheet-rich conformation characteristic of aggregates. mdpi.com Researchers can design ELISAs that specifically quantify the aggregated or pre-fibrillar forms of Tau Peptide (277-291), providing insight into the kinetics of its misfolding and aggregation. These assays are highly sensitive and can be used to screen for compounds that inhibit the formation of these specific pathological conformations. frontiersin.orgstressmarq.com

Table 2: ELISA Strategies for Tau Detection This table is interactive. You can sort and filter the data.

| Assay Target | Antibody Type | Principle | Application | Source |

|---|---|---|---|---|

| Total Tau | Monoclonal and Polyclonal | Sandwich ELISA to capture and detect total tau protein regardless of phosphorylation state. | Quantifying total tau levels in brain homogenates or cell culture media. | sigmaaldrich.com |

| Conformation-Dependent Tau | Monoclonal (e.g., 18F12) | ELISA using a capture antibody that recognizes a specific conformational epitope. | Discriminating between AD and non-AD patients based on levels of specific tau conformers in CSF. | frontiersin.org |

| Phospho-Permutation Peptides | Monoclonal (e.g., 5E2, 2F12) | Direct ELISA using peptides with various phosphorylation patterns to map antibody epitopes. | Characterizing novel antibodies that bind to conformational epitopes influenced by phosphorylation. | mdpi.com |

Proximity Ligation Assays (PLA) for Protein-Protein Interactions